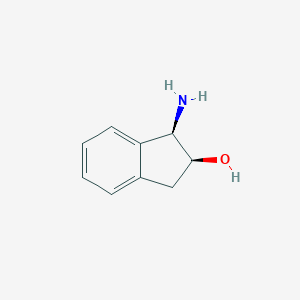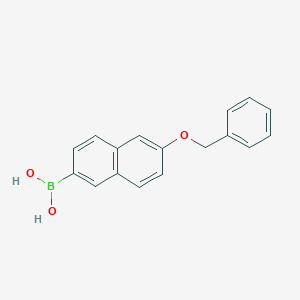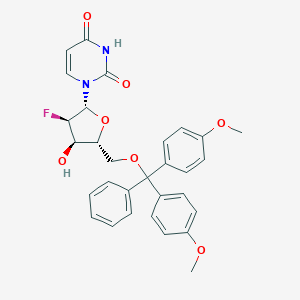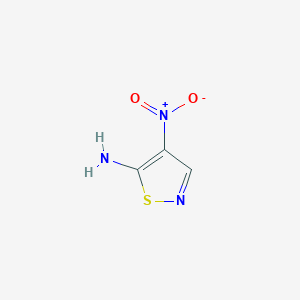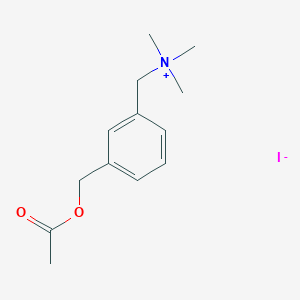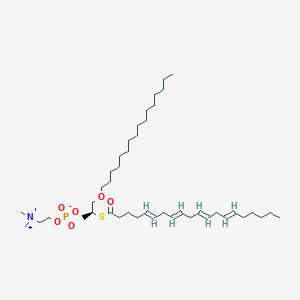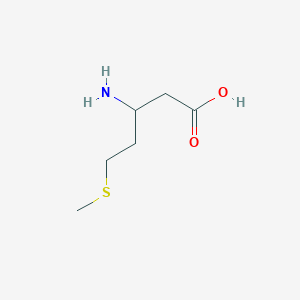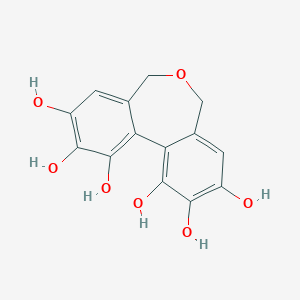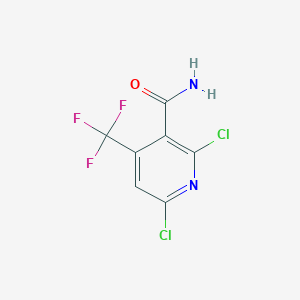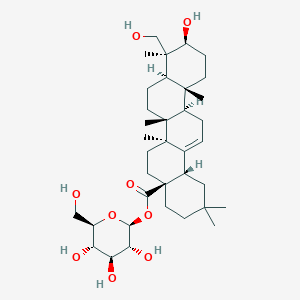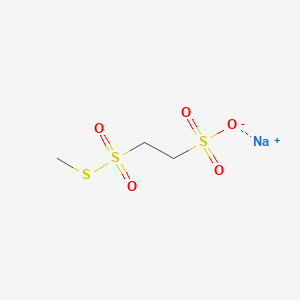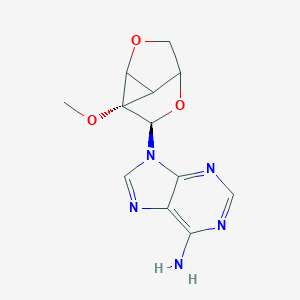
9-Hedake
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hedake is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a particular method that involves the use of specific reagents and conditions. The mechanism of action of 9-Hedake is still not fully understood, but recent scientific research has shed some light on its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 9-Hedake is still not fully understood. However, recent studies have suggested that it may act as a modulator of the serotonergic system. It has been shown to increase the levels of serotonin in the brain, which may be responsible for its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 9-Hedake has a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. It has also been shown to decrease the levels of inflammatory cytokines, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 9-Hedake for lab experiments is its high purity. The synthesis method has been optimized to yield a product with high purity, which is essential for scientific research. However, one of the limitations of 9-Hedake is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 9-Hedake. One area of research is the potential use of 9-Hedake in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of 9-Hedake in animal models and humans. Another area of research is the mechanism of action of 9-Hedake. More studies are needed to fully understand how 9-Hedake modulates the serotonergic system and its neuroprotective effects. Finally, there is a need for research on the potential use of 9-Hedake in other fields such as cancer research and drug development.
Conclusion:
In conclusion, 9-Hedake is a chemical compound with significant potential for scientific research. Its synthesis method has been optimized to yield high purity, and its potential applications in the field of neuroscience are promising. Although the mechanism of action of 9-Hedake is not fully understood, recent studies have shed some light on its biochemical and physiological effects. Further research is needed to fully understand the potential of 9-Hedake in various fields and to determine its efficacy and safety in animal models and humans.
Métodos De Síntesis
The synthesis of 9-Hedake involves the reaction of 2-(2-aminoethyl) indole with 2-bromoacetophenone in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified using column chromatography. This method has been optimized to yield high purity 9-Hedake.
Aplicaciones Científicas De Investigación
The potential applications of 9-Hedake in scientific research are vast. One of the most promising applications is in the field of neuroscience. Recent studies have shown that 9-Hedake has a neuroprotective effect and can improve cognitive function in animal models. This has led to research on the potential use of 9-Hedake in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
150890-72-5 |
|---|---|
Nombre del producto |
9-Hedake |
Fórmula molecular |
C12H13N5O3 |
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
9-[(5S,7R,8S)-8-methoxy-3,6-dioxatricyclo[3.3.0.02,8]octan-7-yl]purin-6-amine |
InChI |
InChI=1S/C12H13N5O3/c1-18-12-6-5(2-19-8(6)12)20-11(12)17-4-16-7-9(13)14-3-15-10(7)17/h3-6,8,11H,2H2,1H3,(H2,13,14,15)/t5-,6?,8?,11-,12+/m1/s1 |
Clave InChI |
LDVMREARNDQIMN-QKGJZQGISA-N |
SMILES isomérico |
CO[C@@]12[C@@H](O[C@H]3C1C2OC3)N4C=NC5=C(N=CN=C54)N |
SMILES |
COC12C3C1OCC3OC2N4C=NC5=C(N=CN=C54)N |
SMILES canónico |
COC12C3C1OCC3OC2N4C=NC5=C(N=CN=C54)N |
Sinónimos |
6-amino-9-(1-methoxy-2,7-dioxatricyclo(3.3.0(4,6))octan-8-yl)purine 9-HEDAKE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



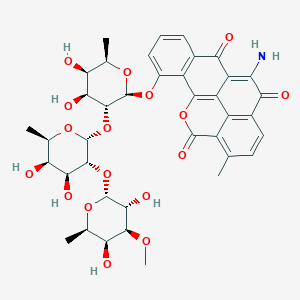
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)

